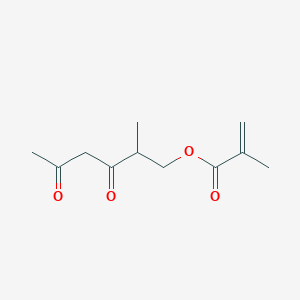
4,4'-(Ethane-1,2-diylidene)bis(2,6-diethylcyclohexa-2,5-dien-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Ethane-1,2-diylidene)bis(2,6-diethylcyclohexa-2,5-dien-1-one) is an organic compound characterized by its unique structure, which includes two cyclohexa-2,5-dien-1-one rings connected by an ethane-1,2-diylidene bridge
Métodos De Preparación
The synthesis of 4,4’-(Ethane-1,2-diylidene)bis(2,6-diethylcyclohexa-2,5-dien-1-one) typically involves a series of organic reactions. One common method involves the bromination of a precursor compound, followed by a series of substitution reactions to introduce the ethane-1,2-diylidene bridge . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4,4’-(Ethane-1,2-diylidene)bis(2,6-diethylcyclohexa-2,5-dien-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly halogenation, where halogen atoms replace hydrogen atoms in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-(Ethane-1,2-diylidene)bis(2,6-diethylcyclohexa-2,5-dien-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4,4’-(Ethane-1,2-diylidene)bis(2,6-diethylcyclohexa-2,5-dien-1-one) exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, influencing biochemical processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
4,4’-(Ethane-1,2-diylidene)bis(2,6-diethylcyclohexa-2,5-dien-1-one) can be compared with similar compounds such as:
- 4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline)
- 4,4’-Ethylenebis(2,6-di-tert-butylphenol)
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 4,4’-(Ethane-1,2-diylidene)bis(2,6-diethylcyclohexa-2,5-dien-1-one) lies in its ethane-1,2-diylidene bridge, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
140681-18-1 |
|---|---|
Fórmula molecular |
C22H26O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
4-[2-(3,5-diethyl-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-2,6-diethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C22H26O2/c1-5-17-11-15(12-18(6-2)21(17)23)9-10-16-13-19(7-3)22(24)20(8-4)14-16/h9-14H,5-8H2,1-4H3 |
Clave InChI |
ASZSTAXOQAPNJC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C2C=C(C(=O)C(=C2)CC)CC)C=C(C1=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)


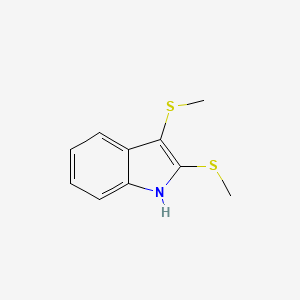
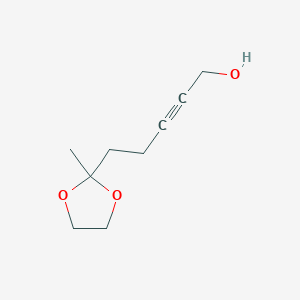
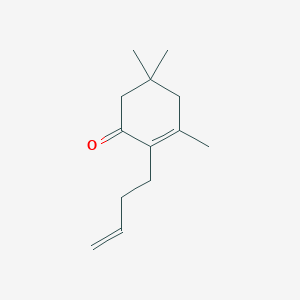
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
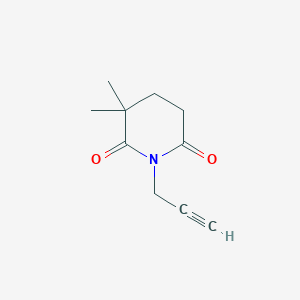

![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)

![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)
